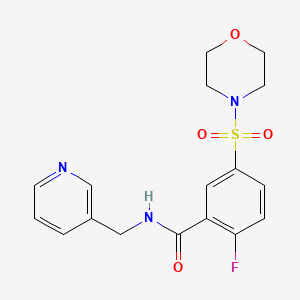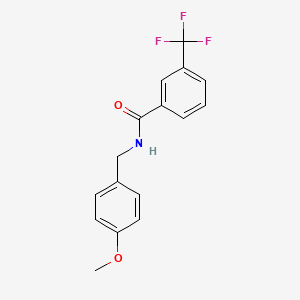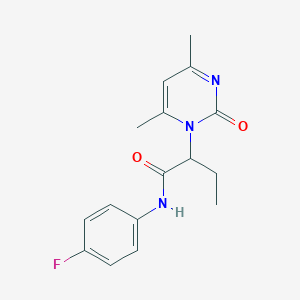![molecular formula C17H19NO2 B4445124 1-[2-(2-naphthyloxy)propanoyl]pyrrolidine](/img/structure/B4445124.png)
1-[2-(2-naphthyloxy)propanoyl]pyrrolidine
Overview
Description
1-[2-(2-naphthyloxy)propanoyl]pyrrolidine, also known as NPP, is a chemical compound that has gained interest in scientific research due to its potential therapeutic effects. NPP belongs to the class of pyrrolidine compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 1-[2-(2-naphthyloxy)propanoyl]pyrrolidine is not fully understood, but it is believed to act on the GABAergic system, which is involved in regulating anxiety and mood. This compound has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. These include increased levels of GABA, reduced levels of stress hormones, and improved cognitive function. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(2-naphthyloxy)propanoyl]pyrrolidine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound to use in animal models. However, one limitation of using this compound is its limited availability, which may make it difficult to conduct large-scale experiments.
Future Directions
1. Further studies are needed to fully understand the mechanism of action of 1-[2-(2-naphthyloxy)propanoyl]pyrrolidine and its potential therapeutic effects.
2. The development of new synthetic methods for this compound could improve its availability and make it more accessible for scientific research.
3. The use of this compound in combination with other compounds may enhance its therapeutic effects and reduce potential side effects.
4. The investigation of this compound's effects on other physiological systems, such as the immune system, could expand its potential therapeutic applications.
Scientific Research Applications
1-[2-(2-naphthyloxy)propanoyl]pyrrolidine has been studied for its potential therapeutic effects in various scientific fields. One such area is neuroscience, where this compound has been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, this compound has been studied for its potential use in treating drug addiction and withdrawal symptoms.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13(17(19)18-10-4-5-11-18)20-16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12-13H,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNUSTJRJRDISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4445047.png)

![N-allyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4445050.png)

![N-[3-(acetylamino)phenyl]-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide](/img/structure/B4445083.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4445093.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4445095.png)

![5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4445107.png)
![N-(5-chloro-2-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4445108.png)
![2-methyl-2-[(2-phenylethyl)amino]propan-1-ol hydrochloride](/img/structure/B4445109.png)
![N-allyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4445117.png)
![N-(sec-butyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445137.png)
![2-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol hydrochloride](/img/structure/B4445143.png)
